molecular formula C11H12 B6155837 (pent-4-yn-2-yl)benzene CAS No. 186644-16-6

(pent-4-yn-2-yl)benzene

Cat. No.: B6155837
CAS No.: 186644-16-6
M. Wt: 144.2
InChI Key:
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Description

(pent-4-yn-2-yl)benzene is an organic compound that consists of a benzene ring substituted with a pent-4-yn-2-yl group. This compound is of interest due to its unique structure, which combines the aromatic stability of benzene with the reactivity of an alkyne group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (pent-4-yn-2-yl)benzene typically involves the coupling of a benzene derivative with a pent-4-yn-2-yl halide. One common method is the Sonogashira coupling reaction, which uses a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include a base such as triethylamine and a solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(pent-4-yn-2-yl)benzene can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: Hydrogenation of the alkyne group can yield alkanes or alkenes.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon or Lindlar’s catalyst are commonly employed.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like chlorine, nitric acid, and sulfuric acid, respectively.

Major Products

The major products formed from these reactions include diketones, carboxylic acids, alkanes, alkenes, and various substituted benzene derivatives.

Scientific Research Applications

(pent-4-yn-2-yl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (pent-4-yn-2-yl)benzene depends on the specific reaction or application. In general, the alkyne group can participate in various addition and cycloaddition reactions, while the benzene ring can undergo electrophilic substitution. The molecular targets and pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (pent-4-yn-1-yl)benzene
  • (pent-4-yn-3-yl)benzene
  • (but-3-yn-2-yl)benzene

Uniqueness

(pent-4-yn-2-yl)benzene is unique due to the position of the alkyne group, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the physical and chemical properties compared to its isomers.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of (pent-4-yn-2-yl)benzene can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "4-pentyn-1-ol", "benzene", "sodium hydride", "iodomethane", "sodium amide", "2-bromo-1-pentene" ], "Reaction": [ "Step 1: Conversion of 4-pentyn-1-ol to pent-4-yn-1-ol using sodium hydride as a base and iodomethane as an alkylating agent.", "Step 2: Conversion of pent-4-yn-1-ol to pent-4-yn-2-yl chloride using thionyl chloride.", "Step 3: Conversion of pent-4-yn-2-yl chloride to pent-4-yn-2-yl sodium salt using sodium amide as a base.", "Step 4: Reaction of pent-4-yn-2-yl sodium salt with 2-bromo-1-pentene to form (pent-4-yn-2-yl)pent-2-ene.", "Step 5: Conversion of (pent-4-yn-2-yl)pent-2-ene to (pent-4-yn-2-yl)benzene using a palladium-catalyzed cross-coupling reaction with benzene." ] }

CAS No.

186644-16-6

Molecular Formula

C11H12

Molecular Weight

144.2

Purity

95

Origin of Product

United States

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